2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole
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Description
Molecular Structure Analysis
The molecular structure of 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole is characterized by a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has demonstrated that thiazoles, thiazolidinones, and azetidinones, which are structurally related to the mentioned compound, possess significant pharmaceutical potential, particularly in antimicrobial and anticancer activities. A study by Hussein et al. (2020) highlighted the synthesis of fluorene-based thiazolidinone and azetidinone analogs showing remarkable activity against multidrug-resistant strains and specific cancer cell lines, potentially due to their interaction with the dihydrofolate reductase enzyme (Hussein et al., 2020).
Novel Synthesis Approaches
Further research into azetidinones has been carried out to explore their synthesis and evaluate their antimicrobial effectiveness. Prajapati and Thakur (2014) discussed novel synthetic routes for azetidinones, assessing their antibacterial and antifungal activities, indicating the structural versatility and potential of these compounds in developing new antimicrobials (Prajapati & Thakur, 2014).
Enzyme Inhibition and Antibacterial Applications
Azetidinone and thiazolidinone derivatives have also been synthesized for targeted enzyme inhibition and antibacterial applications. Studies have shown these compounds exhibit promising antibacterial activities against various pathogens, highlighting their potential as novel therapeutic agents. For instance, Patel and Mishra (2014) synthesized azetidin-2-ones and thiazolidin-4-ones demonstrating significant antibacterial activities, suggesting their utility in combating bacterial infections (Patel & Mishra, 2014).
Antitubercular Agents
The pursuit of new antitubercular agents has led to the development of azetidinones bearing a thiazole nucleus. Research by Parikh et al. (2000) into the synthesis of such compounds has contributed to our understanding of their biodynamic behavior and potential in treating tuberculosis, emphasizing the chemical's relevance in addressing global health challenges (Parikh et al., 2000).
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylazetidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c15-19(16,11-4-2-1-3-5-11)14-8-10(9-14)17-12-13-6-7-18-12/h6-7,10-11H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSEOSPJMSMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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